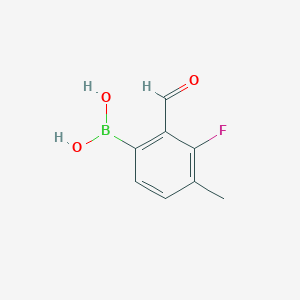

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(3-fluoro-2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRRBNLPJKNGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226002 | |

| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-40-4 | |

| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluoro-2-formylphenyl)boronic Acid: A Keystone Building Block in Modern Synthesis

Introduction: In the landscape of modern organic chemistry and drug discovery, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids stand out as exceptionally versatile reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of (3-Fluoro-2-formylphenyl)boronic acid (CAS No. 871126-15-7), a trifunctional reagent whose unique substitution pattern offers a confluence of reactivity and strategic potential for researchers, chemists, and drug development professionals.

Initially, this guide was intended to focus on (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. However, a comprehensive search of chemical databases and scientific literature revealed a lack of accessible information and a confirmed CAS number for this specific compound. Consequently, this guide has been pivoted to focus on the closely related and well-documented isomer, (3-Fluoro-2-formylphenyl)boronic acid, which shares the key ortho-formyl and fluoro functionalities critical for its diverse applications.

This compound is not merely another boronic acid; it is a carefully orchestrated arrangement of three key functional groups on a phenyl ring: the boronic acid, a reactive handle for carbon-carbon bond formation; a fluorine atom, a bioisostere often employed to enhance metabolic stability and binding affinity in drug candidates; and a formyl group, a versatile electrophilic site for a myriad of subsequent transformations.[1][2][3] This unique combination makes it an invaluable asset in the synthesis of targeted therapies, particularly in oncology, as well as in the development of advanced materials.[1][3]

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting.

| Property | Value | Reference |

| CAS Number | 871126-15-7 | [4] |

| Molecular Formula | C₇H₆BFO₃ | [5] |

| Molecular Weight | 167.93 g/mol | [5] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 123-127 °C | [3] |

| Purity | ≥95% | [4] |

| Solubility | Slightly soluble in water. | N/A |

| Storage | Store at 2-8 °C under an inert atmosphere. Light sensitive. | N/A |

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. For (3-Fluoro-2-formylphenyl)boronic acid, a common route would start from 2-bromo-6-fluorobenzaldehyde.

General Synthetic Pathway

The synthesis of fluoro-substituted 2-formylphenylboronic acids has been described in the literature, generally following a metal-halogen exchange followed by borylation.

Diagram: General Synthesis of (3-Fluoro-2-formylphenyl)boronic acid

Caption: Generalized synthetic route to (3-Fluoro-2-formylphenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following is a representative, generalized protocol based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[6]

-

Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Metal-Halogen Exchange: Slowly add n-butyllithium (or a suitable Grignard reagent) to a solution of 2-bromo-6-fluorobenzaldehyde in anhydrous THF, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours.

-

Borylation: To the resulting aryllithium or arylmagnesium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization. While specific solvents for this compound are not widely reported, a common technique for arylboronic acids involves dissolving the crude solid in a minimal amount of a hot solvent (like ethanol or an ethyl acetate/hexane mixture) and allowing it to cool slowly to induce crystallization.[6][7] Alternatively, forming a salt by treating the crude product with a base, followed by extraction and re-acidification can be an effective purification method.[8][9]

Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. A study by Dąbrowski et al. (2014) synthesized and characterized four isomers of fluoro-2-formylphenylboronic acid, including the 3-fluoro isomer. Their work provides a basis for the expected spectroscopic data.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm), and distinct aromatic protons with splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and aromatic carbons, with C-F couplings observable for carbons near the fluorine substituent.

-

¹⁹F NMR: This technique is crucial for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry: To confirm the molecular weight of 167.93 g/mol .

A notable characteristic of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with the cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][1][2]oxaborole form, which can be observed in solution.[2][5][10]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount utility of (3-Fluoro-2-formylphenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and substituted styrene scaffolds.[11][12]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations and a Representative Protocol

The success of a Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent.

-

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[13][14]

-

Base: A base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[15]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Setup: In a reaction vessel, combine (3-Fluoro-2-formylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: The resulting biaryl product can be purified using flash column chromatography on silica gel.

The presence of the formyl group on the boronic acid provides a synthetic handle for post-coupling modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, further expanding the molecular diversity achievable from a single coupling product.

Applications in Drug Discovery and Medicinal Chemistry

(3-Fluoro-2-formylphenyl)boronic acid is a valuable intermediate in the synthesis of novel therapeutic agents.[3] The strategic placement of its functional groups allows for the construction of complex scaffolds with desirable pharmacological properties.

-

Fluorine's Role: The fluorine atom can enhance a drug's metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can modulate the pKa of nearby functional groups and improve binding interactions with biological targets.[1]

-

Boronic Acid's Versatility: Beyond its role in coupling reactions, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[16][17] It can form reversible covalent bonds with serine or threonine residues in enzyme active sites.

-

Formyl Group as a Synthetic Linchpin: The aldehyde allows for the introduction of various pharmacophoric groups through reactions like reductive amination or the formation of heterocyclic rings, such as quinazolines.[2]

A notable example is its use as a key building block in the synthesis of Navoximod, an IDO1 inhibitor investigated for cancer immunotherapy.[2]

Safety and Handling

(3-Fluoro-2-formylphenyl)boronic acid is classified as a corrosive substance (Skin Corrosion 1B) and can cause severe skin burns and eye damage.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C), away from incompatible materials.

Conclusion

(3-Fluoro-2-formylphenyl)boronic acid is a powerful and versatile building block for synthetic chemists. Its trifunctional nature provides a robust platform for generating molecular complexity through reliable and high-yielding transformations like the Suzuki-Miyaura coupling. The strategic incorporation of fluorine and a formyl group opens avenues for fine-tuning the physicochemical and pharmacological properties of target molecules, making it a highly sought-after reagent in the fields of drug discovery, medicinal chemistry, and materials science. As the demand for sophisticated and precisely functionalized molecules continues to grow, the importance of reagents like (3-Fluoro-2-formylphenyl)boronic acid in the synthetic chemist's toolbox is undeniable.

References

-

(3-Fluoro-2-formylphenyl)boronic acid | 871126-15-7. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]

-

Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 20, 2026, from [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. Retrieved January 20, 2026, from [Link]

-

How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 20, 2026, from [Link]

-

Calculated geometries of 2-formylphenylboronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Fluoro-2-formylphenylboronic acid = 95 871126-15-7 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid: A Technical Guide to Synthesis, Properties, and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Arylboronic acids are indispensable tools in modern medicinal chemistry, serving as versatile building blocks for the synthesis of complex pharmaceutical agents. This guide focuses on (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, a trifunctionalized reagent with significant potential in drug discovery. While this specific compound is not widely cataloged, this paper establishes its core physicochemical properties through calculation and provides a comprehensive overview based on the well-documented chemistry of its close structural analogs. We will delve into its calculated molecular weight, propose a robust synthetic pathway, and explore its primary application in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, providing both theoretical grounding and practical, field-proven protocols relevant to the use of substituted formylphenylboronic acids in pharmaceutical development.

The Strategic Value of Arylboronic Acids in Drug Discovery

Boronic acids and their derivatives have become cornerstone reagents in the pharmaceutical industry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing complex molecular architectures.[2] The rise of boronic acids in medicinal chemistry has been significant, with five drugs containing this moiety approved by the FDA, three of which were approved between 2016 and 2020.[3]

Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds.[4][5] This reaction allows for the efficient assembly of biaryl systems, which are common structural motifs in many drug candidates.[4]

The compound this compound is an example of a "multifunctional" building block. Each substituent serves a strategic purpose:

-

Boronic Acid (-B(OH)2): The primary reactive group, enabling participation in cross-coupling reactions.

-

Formyl Group (-CHO): A versatile chemical handle that can be used for further derivatization, such as reductive amination or oxidation, to build more complex structures.

-

Fluoro Group (-F): The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[4]

-

Methyl Group (-CH3): Provides steric bulk and can influence the electronic properties of the aromatic ring, potentially fine-tuning the molecule's interaction with biological targets.

Physicochemical Profile

Accurate physicochemical data is critical for any experimental design. The table below summarizes the key properties of the target compound (calculated) and its closely related, commercially available analogs.

| Property | This compound | 3-Fluoro-2-formylphenylboronic acid[5] | (3-Fluoro-4-methylphenyl)boronic acid[6][7] |

| Molecular Formula | C₈H₈BFO₃ | C₇H₆BFO₃ | C₇H₈BFO₂ |

| Molecular Weight | 181.96 g/mol (Calculated) | 167.93 g/mol | 153.95 g/mol |

| CAS Number | Not Available | 871126-15-7 | 168267-99-0 |

| Appearance | Not Available | White to off-white powder | Solid |

| Melting Point | Not Available | 123 - 127 °C | 232 - 237 °C |

| Storage Conditions | Recommended 2-8 °C, protect from moisture | 2-8 °C | Room Temperature |

Note on Stability: Phenylboronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides (boroxines).[8] This process is reversible in the presence of water but can complicate purification and analysis. Proper storage in a dry environment is crucial.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would logically start from a halogenated precursor, such as 2-bromo-6-fluoro-3-methylbenzaldehyde. The reaction proceeds via a lithium-halogen exchange or Grignard formation, followed by electrophilic trapping with a borate ester.

Caption: Proposed synthesis of the target boronic acid.

Causality Behind Experimental Choices:

-

Aryl Precursor: A bromo- or iodo-substituted arene is chosen as they are highly effective in lithium-halogen exchange and Grignard reactions.

-

Low Temperature: The initial lithiation step is conducted at very low temperatures (-78 °C) to prevent unwanted side reactions, such as the attack of the organolithium reagent on the aldehyde.

-

Borate Ester: Triisopropyl borate (B(OiPr)₃) is often preferred over trimethyl borate as it is less reactive, reducing the formation of over-arylated borate complexes.

-

Acidic Workup: Hydrolysis of the boronic ester intermediate under acidic conditions yields the final boronic acid.

Purification Protocol

Purification is critical to remove inorganic salts and boronic anhydride side products. A common and effective method involves acid-base extraction.[9]

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving non-acidic organic impurities behind.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The boronic acid will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Assess purity using HPLC and confirm identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[11] This palladium-catalyzed reaction forges a C-C bond between the boronic acid's aryl group and another aryl (or vinyl) halide or triflate.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[1] This allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery campaigns.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a self-validating system, providing a robust starting point for coupling an aryl boronic acid with an aryl halide.

Materials:

-

Aryl Halide (Ar-X) (1.0 eq)

-

This compound (or analog) (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

-

Inert Atmosphere: To a flame-dried reaction flask, add the aryl halide, the boronic acid, and the base.

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step, as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. A common choice is a biphasic mixture like toluene and water (e.g., 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst to the flask. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety and Handling

Substituted phenylboronic acids are generally stable solids but should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from moisture to prevent anhydride formation.[5] A desiccator or a glove box is ideal for long-term storage.

Conclusion

This compound represents a class of highly functionalized building blocks with immense potential for accelerating drug discovery. Its calculated molecular weight of 181.96 g/mol and its unique combination of reactive handles make it a valuable, albeit specialized, reagent. By understanding its fundamental properties, leveraging robust synthetic and purification protocols, and applying it effectively in powerful reactions like the Suzuki-Miyaura coupling, researchers can efficiently construct novel molecular entities on the path to developing next-generation therapeutics.

References

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

-

aldlab-chemicals. (3-Fluoro-4-methylphenyl)boronic acid. [Link]

-

Chemcasts. 4-Formylphenylboronic acid Properties vs Temperature. [Link]

- Google Patents. Process for preparing highly pure formylphenylboronic acids.

-

PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PubChem. (3-Fluoro-4-hydroxy-2-methylphenyl)boronic acid. [Link]

-

National Institutes of Health (NIH). Synthesis of biologically active boron-containing compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. aldlab-chemicals_(3-Fluoro-4-methylphenyl)boronic acid [aldlab.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

An In-depth Technical Guide to (3-Fluoro-2-formyl-4-methylphenyl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid emerges as a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a fluorine atom, and a formyl group, offers a confluence of reactivity and modifiability that is highly sought after in the design of complex molecular architectures. This guide provides an in-depth exploration of its structure, a detailed protocol for its synthesis, and a discussion of its applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature. A comprehensive understanding of its physicochemical properties is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1451391-40-4 | N/A |

| Molecular Formula | C₈H₈BFO₃ | N/A |

| Molecular Weight | 181.96 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

The structure of this compound, with its key functional groups, is depicted below. The ortho relationship between the formyl and boronic acid groups, combined with the electronic influence of the fluorine atom and the methyl group, dictates its reactivity profile.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this trifunctionalized boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical synthetic route commences from a readily available substituted toluene and proceeds through bromination, formylation, and finally, a lithium-halogen exchange followed by borylation.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process, starting from 2-fluoro-3-methyltoluene.

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

This key intermediate is typically synthesized from a corresponding aniline derivative via a Sandmeyer-type reaction followed by reduction, or through direct formylation of a brominated precursor. A plausible, though not explicitly detailed in the immediate search results, method would involve the Vilsmeier-Haack or Duff reaction on 1-bromo-3-fluoro-2-methylbenzene.

Step 2: Lithiation-Borylation to Yield this compound

This transformation is the core of the synthesis, converting the aryl bromide into the desired boronic acid. The formyl group's reactivity necessitates low temperatures and careful handling of organolithium reagents.

Materials:

-

2-Bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-fluoro-3-methylbenzaldehyde dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added dropwise, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and substituted aromatic systems.[1]

General Reaction Scheme

The boronic acid can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate complex molecular scaffolds.

Figure 3: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluorine and formyl groups on the boronic acid can influence the rate of the transmetalation step.[2] A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[3]

Field-Proven Insights for Drug Development

The strategic placement of the fluoro, formyl, and methyl groups offers significant advantages for drug discovery professionals:

-

Fluorine Atom: The introduction of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.

-

Formyl Group: The aldehyde functionality serves as a versatile synthetic handle for further derivatization. It can be readily converted into a variety of other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), or used in the formation of heterocycles. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Boronic Acid Moiety: Beyond its role in cross-coupling, the boronic acid group itself is a recognized pharmacophore, capable of forming reversible covalent bonds with active site serine residues in enzymes. This has been exploited in the development of several approved drugs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a powerful platform for the construction of complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for leveraging its full potential in the development of novel chemical entities.

References

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

- BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Chem-Impex. (n.d.). 3-Fluoro-2-formylphenylboronic acid. Retrieved from [Link]

- Aggarwal, V. K., & O'Brien, P. (2017).

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

- BenchChem. (2025).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. Selvita Laboratories. Retrieved from [Link]

- NIH. (2021, May 10). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.

- NIH. (2022, April 4). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. Molecules, 27(7), 2329.

- Google Patents. (n.d.). Method for producing formylphenylboronic acids.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high degree of technical accuracy and practical utility.

Compound Identification and Properties

This compound is a substituted arylboronic acid, a class of compounds widely employed in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom, a formyl group, and a methyl group on the phenyl ring imparts specific reactivity and utility in the synthesis of complex organic molecules.

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress[1] |

| CAS Number | 871126-15-7 | MedChemExpress[1] |

| Molecular Formula | C₇H₆BFO₃ | MedChemExpress[1] |

| Molecular Weight | 167.93 g/mol | MedChemExpress[1] |

| Appearance | Solid | MedChemExpress |

| Melting Point | 123-127 °C | MedChemExpress[1] |

| Boiling Point | 357.4 ± 52.0 °C at 760 mmHg | MedChemExpress[1] |

| Solubility | No data available | MedChemExpress |

| Storage | Store locked up.[1] Recommended storage at 2-8°C. | MedChemExpress |

Hazard Identification and Toxicological Profile

The primary and most immediate hazard associated with this compound is its corrosive nature.

GHS Classification:

-

Skin Corrosion/Irritation, Category 1A, 1B, 1C (H314): Causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Pictogram:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

-

P363: Wash contaminated clothing before reuse.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container in accordance with local regulations.[1]

Toxicological Data:

Safe Handling and Storage Protocols

Given the corrosive nature of this compound and the limited toxicological data, a stringent set of handling and storage protocols is essential to ensure the safety of laboratory personnel.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times.

-

Skin and Body Protection: A lab coat and, if handling larger quantities, an impervious apron should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is between 2-8°C.

Caption: Recommended storage conditions for this compound.

Stability and Reactivity Profile

-

Chemical Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon oxides and boron oxides. Due to the presence of fluorine, the formation of hydrogen fluoride upon thermal decomposition is also possible and should be considered a potential hazard.

-

Hazardous Reactions: No specific data on hazardous reactions are available. However, as with many boronic acids, it may undergo protodeboronation under certain conditions.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment: Prevent the spill from spreading.

-

Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Caption: General first aid procedures for exposure to this compound.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service. Do not allow this material to enter the environment.

Application in Organic Synthesis: A Representative Protocol

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions. Below is a representative, general protocol for such a reaction. Note: This is a general guideline and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of an Aryl Halide with this compound:

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

-

Home Sunshine Pharma. 3-Fluoro-2-formylphenylboronic Acid CAS 871126-15-7. [Link]

Sources

A Senior Application Scientist's Guide to (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid: From Sourcing to Quality Control

Introduction: The Strategic Importance of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, with CAS Number 871126-15-7, has emerged as a pivotal reagent, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction facilitates the efficient construction of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.[3]

The unique trifunctional nature of this molecule—a boronic acid for coupling, a fluorine atom to enhance metabolic stability and bioavailability, and a formyl group as a versatile synthetic handle for further derivatization—makes it an exceptionally valuable tool for constructing diverse chemical libraries.[1] These libraries are essential for screening and identifying new drug candidates targeting a wide range of diseases, including cancer.[2] Given its critical role, ensuring the quality and purity of this reagent is not merely a procedural step but a foundational requirement for reproducible and successful research outcomes. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing rigorous quality control for this compound.

Supplier Landscape and Critical Quality Attributes

Sourcing high-purity this compound is the first critical step. The market offers a range of suppliers, each with varying levels of quality and documentation. A summary of publicly available information from several suppliers is presented below.

| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight | Appearance | Storage Conditions |

| Chem-Impex | 871126-15-7 | ≥ 99.5% (HPLC)[2] | C₇H₆BFO₃ | 167.93 | White to off-white powder | 2-8 °C[2] |

| BLD Pharm | 1451391-40-4 | Not specified | C₇H₆BFO₃ | 167.93 | Not specified | Inert atmosphere, room temperature |

| Sigma-Aldrich | 168267-99-0 | Not specified | FC₆H₃(CH₃)B(OH)₂ | 153.95 | Solid | Not specified |

| Aldlab Chemicals | 168267-99-0 | 95% | C₇H₈BO₂F | 153.95 | Not specified | Not specified |

*Note: The CAS number 168267-99-0 corresponds to the related compound (3-Fluoro-4-methylphenyl)boronic acid, highlighting the importance of verifying the exact structure and CAS number when sourcing.

Key Considerations for Supplier Selection:

-

Purity: A purity of ≥98% by HPLC is recommended for most applications. The presence of impurities, particularly the corresponding boroxine (a cyclic trimer anhydride), can significantly impact reaction stoichiometry and yield.[4][5]

-

Certificate of Analysis (CoA): Always request a lot-specific CoA that details the purity, method of analysis (e.g., HPLC, NMR), and levels of residual solvents and water.

-

Consistency: A reliable supplier will demonstrate lot-to-lot consistency, which is crucial for the longitudinal reproducibility of your research.

In-House Quality Control: A Validating Workflow

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material's integrity. The following workflow provides a comprehensive approach to validating this critical reagent.

Caption: Quality control workflow for incoming this compound.

Experimental Protocol: HPLC-UV Purity Assessment

This protocol is designed for the quantitative determination of purity and the identification of common impurities.

1. Rationale: Reversed-phase HPLC (RP-HPLC) is a robust method for separating the target boronic acid from potential organic impurities. The analysis of boronic acids can be challenging due to their labile nature and potential for on-column degradation.[6][7] The use of aprotic diluents and carefully controlled mobile phase conditions is crucial to prevent hydrolysis to the corresponding boronic acid during analysis.[7]

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the boronic acid into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. This aprotic solvent minimizes the risk of hydrolysis prior to injection.

-

Vortex to ensure complete dissolution.

4. HPLC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

5. Data Analysis and Interpretation:

-

The purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Pay close attention to peaks corresponding to potential impurities, such as the boroxine trimer, which may appear as a broader, later-eluting peak.

-

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common degradation pathway for arylboronic acids.[8][9] The resulting 2-fluoro-6-methylbenzaldehyde should be monitored as a potential impurity.

Structural Confirmation and Boroxine Detection by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural confirmation and for detecting the presence of boroxines, which are often in equilibrium with the boronic acid form.

Rationale: ¹H NMR provides information on the proton environment of the molecule, confirming the presence of the formyl proton and the aromatic protons with their characteristic splitting patterns. ¹⁹F NMR is highly sensitive to the fluorine environment and can provide additional confirmation of the structure. The formation of boroxines from boronic acids is a dehydration process that can be detected by NMR.[5]

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the boronic acid in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often used as it can help to break up the trimeric boroxine structure.

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals (in DMSO-d₆): A sharp singlet for the formyl proton (CHO) typically above 9.5 ppm, aromatic protons in the 7-8 ppm region, a singlet for the methyl group (CH₃) around 2.3 ppm, and a broad singlet for the boronic acid hydroxyl protons (B(OH)₂). The boroxine may exhibit slightly different chemical shifts for the aromatic protons.[5]

-

Expected ¹⁹F NMR signals: A single resonance, the chemical shift of which is characteristic of a fluorine atom on the aromatic ring.

Handling, Storage, and Stability

Arylboronic acids are generally solids that are sensitive to air and moisture.[10] Proper handling and storage are crucial to maintain their quality.

-

Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[10] Refrigeration at 2-8 °C is recommended to slow down potential degradation pathways.[2]

-

Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid dust formation.[10] Use personal protective equipment, including gloves and safety glasses.

-

Stability: The primary degradation pathways for arylboronic acids are oxidation and protodeboronation.[8] The presence of water can facilitate the formation of boroxines.

Application in Suzuki-Miyaura Coupling: A Representative Workflow

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The success of this reaction is highly dependent on the quality of the boronic acid. The presence of impurities can lead to lower yields, side reactions, and difficulties in purification.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its successful application, however, is contingent upon a thorough understanding of its properties, careful sourcing, and rigorous quality control. By implementing the workflows and protocols outlined in this guide, researchers can ensure the integrity of this critical reagent, thereby enhancing the reliability and reproducibility of their synthetic efforts and ultimately accelerating the drug discovery process.

References

-

aldlab-chemicals. (3-Fluoro-4-methylphenyl)boronic acid. [Link]

-

Molbase. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-145. [Link]

-

Reddit. Purification of boronic acids?. [Link]

-

ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

- Google Patents. Process for preparing highly pure formylphenylboronic acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. fishersci.com [fishersci.com]

Synthesis of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an ortho-formyl group, a fluorine atom, and a methyl group, makes it an exceptionally valuable synthon for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the strategic synthesis of this compound, intended for researchers, chemists, and drug development professionals. We will explore the retrosynthetic logic, compare potential synthetic pathways, and provide a detailed, field-tested experimental protocol for the most robust route. The causality behind experimental choices, in-process controls for self-validation, and critical parameters for success are emphasized throughout.

The Strategic Importance of this compound

A Privileged Scaffold in Drug Discovery

Boronic acids are cornerstone reagents in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in reactions like the Suzuki-Miyaura coupling.[2][3] this compound is particularly valued in medicinal chemistry for several reasons.[1] The fluorine substituent can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functionalities, which are all desirable attributes in drug candidates.[1] The ortho-formyl group serves as a reactive handle for subsequent transformations, allowing for the construction of fused heterocyclic systems or the introduction of other functionalities through reductive amination or Wittig-type reactions.[4] This combination of features makes it an invaluable starting material for creating diverse chemical libraries for targeted therapies, especially in oncology.[1][5]

A Versatile Partner in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organohalides, has revolutionized the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[6] The title compound is an excellent coupling partner in these reactions.[5] The aldehyde functionality is generally tolerant of the mild conditions employed in Suzuki-Miyaura couplings, allowing for the direct synthesis of highly functionalized biaryl aldehydes, which are themselves pivotal intermediates.[7][8][9]

Retrosynthetic Analysis and Strategic Planning

The primary challenge in synthesizing this compound lies in the regioselective installation of four different substituents onto the aromatic ring. A logical retrosynthetic analysis points to the formation of the carbon-boron bond as the final key transformation.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that the most convergent and controllable approach begins with a pre-functionalized aromatic halide. The key steps would be:

-

Ortho-formylation of a suitable halogenated fluorotoluene derivative.

-

Protection of the resulting aldehyde to prevent its reaction with organometallic intermediates.

-

Metal-halogen exchange followed by borylation and subsequent deprotection/hydrolysis.

A Comparative Overview of Synthetic Pathways

Two primary strategies can be envisioned for the synthesis of the target compound.

| Feature | Pathway A: Lithiation-Borylation of an Aryl Halide | Pathway B: Ortho-Formylation of an Arylboronic Acid |

| Starting Material | 2-Bromo-1-fluoro-3-methylbenzene (or similar) | (3-Fluoro-4-methylphenyl)boronic acid |

| Key Transformation | Halogen-lithium exchange followed by reaction with a trialkyl borate.[10] | Directed ortho-metalation (DoM) followed by quenching with a formylating agent. |

| Key Challenge | Requires strict anhydrous, low-temperature conditions. The aldehyde must be protected. | Potential for poor regioselectivity due to competing directing effects of the existing substituents. The boronic acid group can be labile under harsh DoM conditions. |

| Robustness | High. This is a well-established and reliable method for arylboronic acid synthesis.[11] | Moderate to Low. Highly substrate-dependent and may require extensive optimization. |

| Scalability | Readily scalable with appropriate engineering controls. | Can be difficult to scale due to cryogenic requirements and potential for side reactions. |

| Recommendation | Preferred Route. Offers superior control and predictability. | Feasible, but higher risk and likely lower yielding without significant optimization. |

Based on this analysis, Pathway A represents the most robust and scientifically sound approach for a reliable synthesis.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This section provides a step-by-step methodology based on established principles of organometallic chemistry and boronic acid synthesis.[10][12] The protocol is designed to be self-validating, with clear checkpoints for confirming the success of each transformation.

Workflow Diagram

Caption: Experimental workflow for the recommended synthetic pathway.

Step 1: Ortho-Formylation of 2-Bromo-1-fluoro-3-methylbenzene

The introduction of a formyl group ortho to the fluorine atom can be achieved via a Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄.[13]

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon), add anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Add 2-bromo-1-fluoro-3-methylbenzene (1.0 eq).

-

Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) via syringe. The solution will likely turn a deep color.

-

Stir for 15 minutes, then add α,α-dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or GC-MS for consumption of the starting material.

-

Carefully quench the reaction by pouring it into a beaker of crushed ice.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product (2-bromo-6-fluoro-3-methylbenzaldehyde) by flash column chromatography.

-

-

Causality & In-Process Validation: The Lewis acid activates the formylating agent, and the ortho-position relative to the fluorine is electronically favored for electrophilic aromatic substitution. Successful formylation is confirmed by the appearance of a singlet at ~10.0-10.5 ppm in the ¹H NMR spectrum.

Step 2: Acetal Protection of 2-Bromo-6-fluoro-3-methylbenzaldehyde

The aldehyde must be protected to prevent its reaction with the organolithium reagent in the next step. A cyclic acetal is a robust and easily cleaved protecting group.

-

Procedure:

-

Combine 2-bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until water ceases to collect.

-

Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo. The resulting protected aldehyde is often used directly in the next step without further purification.

-

-

Causality & In-Process Validation: The acidic catalyst promotes the reversible formation of the acetal, and removal of water drives the equilibrium to the product side. Complete protection is verified by the disappearance of the aldehyde proton signal in the ¹H NMR and the appearance of new signals for the dioxolane ring protons.

Step 3 & 4: Lithiation, Borylation, and Deprotection

This is the critical C-B bond-forming sequence. Strict anhydrous and anaerobic conditions are mandatory.

-

Procedure:

-

To a flame-dried, three-necked flask under argon, add the protected aryl bromide from Step 2 and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe over 20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir for 1 hour at -78 °C.

-

In a separate dry flask, cool a solution of triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping both flasks at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl). This step hydrolyzes the borate ester and simultaneously cleaves the acetal protecting group.

-

Stir vigorously for 2-4 hours at room temperature.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by trituration with a solvent mixture like hexanes/ether to afford the final product as a solid.

-

-

Causality & In-Process Validation: The low temperature (-78 °C) is critical to ensure the stability of the aryllithium intermediate and prevent side reactions.[14] Triisopropyl borate is an effective electrophile for trapping the nucleophilic aryllithium. The acidic workup is a one-pot method to generate the boronic acid and deprotect the aldehyde. The final product's identity and purity should be rigorously confirmed.

Characterization and Quality Control

The final product should be a white to off-white powder.[5] Purity should be assessed by HPLC (>99% is desirable for pharmaceutical applications). The structure must be confirmed by a full suite of analytical techniques.

| Analysis Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.2 (s, 1H, CHO), 7.5-7.8 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, B(OH)₂), 2.4 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~190 (CHO), 160-165 (d, ¹JCF, C-F), 115-140 (Ar-C), 20 (CH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance characteristic of an aryl fluoride. |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ ~28-32 (br s), characteristic of an arylboronic acid. |

| LC-MS (ESI+) | [M+H]⁺ or other relevant adducts confirming the molecular weight of 182.95 g/mol . |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving ortho-formylation of a suitable aryl halide, aldehyde protection, and a subsequent low-temperature lithiation-borylation. This pathway offers excellent control over regiochemistry and provides a scalable route to this valuable building block. Careful attention to anhydrous conditions during the organometallic steps is paramount for success. The resulting compound is a versatile and powerful tool for the synthesis of novel compounds in the fields of drug discovery and materials science.

References

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. Available at: [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University. Available at: [Link]

- Process for preparing highly pure formylphenylboronic acids.Google Patents.

- An efficient process for the synthesis of alkoxy substituted benzaldehydes.Google Patents.

-

Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

-

Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Bioscience. Available at: [Link]

-

Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents... Journal of the American Chemical Society. Available at: [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]

-

Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]

-

Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

-

Scheme 2. Reagents and conditions: (a) 2-formylphenylboronic acid,... ResearchGate. Available at: [Link]

- Process for the preparation of substituted phenylboronic acids.Google Patents.

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. Semantic Scholar. Available at: [Link]

- Method for producing formylphenylboronic acids.Google Patents.

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

-

Formylation. Wikipedia. Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. Available at: [Link]

-

Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. Available at: [Link]

-

Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. YouTube. Available at: [Link]

-

ortho-Formylation of phenols. Organic Syntheses. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, experimental protocols for its acquisition, and a detailed interpretation of the spectral data.

This compound is a highly functionalized building block in organic synthesis. Its unique substitution pattern, featuring a boronic acid, a fluorine atom, a formyl group, and a methyl group on a phenyl ring, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation[1][2]. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. The formyl group provides a reactive handle for a plethora of chemical transformations.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the electronic environment and connectivity of protons within the molecule. This guide will provide a detailed theoretical framework for understanding the ¹H NMR spectrum of this specific boronic acid derivative.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted based on the additive effects of its substituents on the chemical shifts of the aromatic protons, as well as established principles of spin-spin coupling.

Aromatic Protons (H-5 and H-6)

The benzene ring contains two protons, H-5 and H-6. Their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

-

H-5: This proton is situated para to the formyl group, meta to the boronic acid and fluorine, and ortho to the methyl group. The formyl group is strongly electron-withdrawing and will deshield this proton, shifting it downfield. The methyl group is electron-donating and will have a slight shielding effect.

-

H-6: This proton is positioned ortho to the formyl group and the boronic acid, and meta to the fluorine and methyl groups. The proximity to the deshielding formyl and boronic acid groups will result in a significant downfield shift.

Spin-Spin Coupling:

-

H-5 will exhibit coupling to H-6 (ortho coupling, ³JHH), which is typically in the range of 7-10 Hz[3]. It will also show a smaller coupling to the fluorine atom (para coupling, ⁵JHF), generally around 1-3 Hz[4]. This will result in a doublet of doublets (dd) or a more complex multiplet.

-

H-6 will be coupled to H-5 (ortho coupling, ³JHH, 7-10 Hz) and to the fluorine atom (meta coupling, ⁴JHF), which is typically in the range of 5-7 Hz[4]. This will also give rise to a doublet of doublets (dd).

Aldehyde Proton (-CHO)

The proton of the formyl group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. It is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm[5][6]. This signal is usually a singlet, although very small long-range coupling to the ortho proton (H-6) may occasionally be observed.

Methyl Protons (-CH₃)

The protons of the methyl group will appear as a singlet in the aliphatic region of the spectrum. The chemical shift will be influenced by the adjacent fluorine atom and the overall electronic nature of the aromatic ring.

Boronic Acid Protons (-B(OH)₂)

The two protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This often results in a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature[7][8]. In some cases, these protons may not be observed at all.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons. CDCl₃ can also be used.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm.

-